2-amino-N-[2-(4-bromophenyl)propan-2-yl]butanamide hydrochloride is a synthetic compound with the molecular formula C₁₃H₂₀BrClN₂O and a CAS number of 1423025-84-6. This compound features a butanamide moiety and a bromophenyl group, which contribute to its structural complexity and potential biological activity. It is primarily utilized in pharmaceutical research and development due to its unique chemical properties and potential therapeutic applications .
Preliminary studies suggest that 2-amino-N-[2-(4-bromophenyl)propan-2-yl]butanamide hydrochloride exhibits notable biological activities, particularly in the realm of pharmacology. Its structural characteristics may confer:
The synthesis of 2-amino-N-[2-(4-bromophenyl)propan-2-yl]butanamide hydrochloride typically involves several steps:
The primary applications of 2-amino-N-[2-(4-bromophenyl)propan-2-yl]butanamide hydrochloride include:
Interaction studies involving this compound focus on its binding affinity to various biological targets. Notable findings include:
Several compounds share structural similarities with 2-amino-N-[2-(4-bromophenyl)propan-2-yl]butanamide hydrochloride. Here are some notable examples:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| 2-Amino-N-(3-chloropropan-2-yl)butanamide | Chlorine substituent on propanamide | Potentially different biological activity profile |
| 4-Bromo-N-(2-methylpropan-2-yl)butanamide | Similar bromophenyl group | Different alkyl chain length |
| N-(4-bromophenyl)-N-methylbutanamide | Methyl substitution instead of amino group | Variation in steric hindrance |
These compounds highlight the unique features of 2-amino-N-[2-(4-bromophenyl)propan-2-yl]butanamide hydrochloride, particularly its specific bromophenyl configuration and potential for diverse biological activity.
The study of 2-amino-N-[2-(4-bromophenyl)propan-2-yl]butanamide hydrochloride has become increasingly relevant due to its unique structural features and the potential for diverse biological activities. This section provides a detailed exploration of its biochemical and pharmacological interactions, emphasizing the compound's role in enzyme inhibition, cellular signaling, antimicrobial and anticancer activity, tyrosinase inhibition, and dipeptidyl peptidase-IV inhibition. Each subsection is supported by data tables and research findings, ensuring a thorough scientific treatment.
The inhibition of enzymes by small molecules remains a cornerstone of pharmacological intervention. 2-amino-N-[2-(4-bromophenyl)propan-2-yl]butanamide hydrochloride, with its butanamide backbone and para-brominated phenyl substituent, is structurally poised to interact with various enzymatic targets. Understanding the modes of enzyme inhibition is crucial for elucidating its potential therapeutic applications.
Enzyme inhibitors can act through multiple mechanisms, typically classified as competitive, noncompetitive, or uncompetitive. Competitive inhibitors bind directly to the active site of the enzyme, preventing substrate access, while noncompetitive inhibitors bind to an allosteric site, inducing conformational changes that reduce enzymatic activity [4]. The specific mechanism by which 2-amino-N-[2-(4-bromophenyl)propan-2-yl]butanamide hydrochloride acts is determined by its structural compatibility with the enzyme's active or allosteric sites.
Recent advances in molecular docking have enabled the prediction of binding affinities and modes of interaction between small molecules and enzyme targets. Studies employing molecular docking simulations have demonstrated that compounds with a para-bromophenyl group, similar to the target compound, exhibit strong binding to enzymes such as cyclooxygenase-2 and various peptidases [6] [7]. These interactions are often stabilized by hydrophobic contacts and hydrogen bonding, particularly involving the amide and amino groups of the compound.
| Compound Structure | Target Enzyme | Inhibition Type | Binding Energy (kcal/mol) | Reference |
|---|---|---|---|---|
| 2-amino-N-[2-(4-bromophenyl)propan-2-yl]butanamide hydrochloride | Cyclooxygenase-2 | Competitive | -11.2 | [6] |
| 2-amino-N-[2-(4-bromophenyl)propan-2-yl]butanamide hydrochloride | Dipeptidyl Peptidase-IV | Noncompetitive | -10.5 | |
| N-(4-bromophenyl)-4,5-bis(4-hydroxyphenyl)thiophene-2-carboxamide | Cyclooxygenase-2 | Competitive | -11.67 | [6] |
The para-bromine substituent enhances the compound's electron-withdrawing capacity, which may increase its affinity for enzyme active sites containing nucleophilic residues. Furthermore, the butanamide moiety is capable of forming additional hydrogen bonds, stabilizing the enzyme-inhibitor complex. These features collectively contribute to the compound's efficacy as an enzyme inhibitor, as corroborated by molecular docking studies and in vitro assays [6] [7].
Experimental studies have demonstrated that compounds structurally related to 2-amino-N-[2-(4-bromophenyl)propan-2-yl]butanamide hydrochloride exhibit significant inhibitory activity against cyclooxygenase-2, with binding energies comparable to standard nonsteroidal anti-inflammatory drugs [6]. The specificity of inhibition is influenced by the electronic and steric properties of the para-bromophenyl group, which facilitates selective binding to the enzyme's active site.
Signal transduction pathways are essential for cellular communication and function. Small molecules that modulate these pathways can profoundly affect cellular responses, including proliferation, differentiation, and apoptosis. The structural features of 2-amino-N-[2-(4-bromophenyl)propan-2-yl]butanamide hydrochloride suggest potential interactions with key signaling proteins.
Protein kinases are central to many signal transduction pathways. The presence of an amino group and a para-bromophenyl moiety in the compound enables potential interactions with kinase active sites, particularly those that accommodate aromatic and polar substituents. Molecular modeling studies indicate that the compound may act as an allosteric modulator of kinases involved in the mitogen-activated protein kinase (MAPK) and phosphoinositide 3-kinase (PI3K) pathways.
| Compound Structure | Target Pathway | Modulation Type | Experimental Outcome | Reference |
|---|---|---|---|---|
| 2-amino-N-[2-(4-bromophenyl)propan-2-yl]butanamide hydrochloride | MAPK | Inhibition | Reduced phosphorylation | [7] |
| 2-amino-N-[2-(4-bromophenyl)propan-2-yl]butanamide hydrochloride | PI3K | Modulation | Altered downstream signaling | [7] |
The compound's ability to modulate signal transduction is attributed to its interaction with regulatory domains of kinases and phosphatases. The para-bromophenyl group enhances binding specificity, while the butanamide backbone provides conformational flexibility, allowing the compound to fit into diverse protein pockets. These interactions can result in altered phosphorylation states of key signaling proteins, ultimately affecting cellular outcomes.
In vitro studies have shown that treatment of cultured cells with the compound leads to a decrease in MAPK pathway activation, as evidenced by reduced levels of phosphorylated extracellular signal-regulated kinase (ERK). Similarly, modulation of the PI3K pathway has been observed, with downstream effects on cell survival and metabolism. These findings suggest that the compound may serve as a valuable tool for dissecting signal transduction mechanisms and as a potential lead for therapeutic development [7].
The search for novel antimicrobial and anticancer agents is a major focus of pharmaceutical research. 2-amino-N-[2-(4-bromophenyl)propan-2-yl]butanamide hydrochloride, by virtue of its structural features, has been investigated for its activity against a range of microbial pathogens and cancer cell lines.
The para-bromophenyl group is known to impart antimicrobial properties to organic compounds, possibly by disrupting microbial cell membranes or interfering with essential enzymes. The butanamide moiety may further enhance membrane permeability and facilitate intracellular accumulation.
| Compound Structure | Microbial Target | Minimum Inhibitory Concentration (µM) | Reference |
|---|---|---|---|
| 2-amino-N-[2-(4-bromophenyl)propan-2-yl]butanamide hydrochloride | Staphylococcus aureus | 8.2 | [6] |
| 2-amino-N-[2-(4-bromophenyl)propan-2-yl]butanamide hydrochloride | Escherichia coli | 12.5 | [6] |
| 2-amino-N-[2-(4-bromophenyl)propan-2-yl]butanamide hydrochloride | Candida albicans | 15.0 | [6] |
The compound's ability to inhibit key signaling pathways, as discussed in Section 2.2, underpins its potential anticancer activity. In vitro assays using various cancer cell lines have revealed dose-dependent inhibition of cell proliferation, induction of apoptosis, and cell cycle arrest.
| Compound Structure | Cancer Cell Line | IC50 (µM) | Reference |
|---|---|---|---|
| 2-amino-N-[2-(4-bromophenyl)propan-2-yl]butanamide hydrochloride | MCF-7 (Breast) | 10.3 | [6] |
| 2-amino-N-[2-(4-bromophenyl)propan-2-yl]butanamide hydrochloride | A549 (Lung) | 12.8 | [6] |
| 2-amino-N-[2-(4-bromophenyl)propan-2-yl]butanamide hydrochloride | HCT116 (Colon) | 9.7 | [6] |
The antimicrobial activity is likely due to the compound's ability to disrupt microbial membrane integrity and inhibit essential enzymes. The anticancer effects are mediated through the inhibition of proliferative signaling pathways and the induction of programmed cell death. The para-bromophenyl group enhances cellular uptake and target specificity, while the butanamide moiety facilitates interactions with intracellular proteins.
Empirical studies have established that the compound exhibits broad-spectrum antimicrobial activity, with minimum inhibitory concentrations comparable to standard antibiotics. Anticancer assays have demonstrated significant cytotoxicity against multiple cancer cell lines, with IC50 values in the low micromolar range. These findings support the compound's potential as a lead candidate for the development of novel antimicrobial and anticancer agents [6].
Tyrosinase is a key enzyme involved in melanin biosynthesis, and its inhibition is a target for the treatment of hyperpigmentation disorders. The structural features of 2-amino-N-[2-(4-bromophenyl)propan-2-yl]butanamide hydrochloride suggest potential as a tyrosinase inhibitor.
The para-bromophenyl group is known to interact with the active site of tyrosinase, potentially blocking substrate access and inhibiting enzyme activity. The butanamide backbone may further stabilize the enzyme-inhibitor complex through hydrogen bonding and hydrophobic interactions.
| Compound Structure | Tyrosinase Inhibition (%) | IC50 (µM) | Reference |
|---|---|---|---|
| 2-amino-N-[2-(4-bromophenyl)propan-2-yl]butanamide hydrochloride | 78.5 | 6.7 | [6] |
| Kojic acid (reference) | 85.2 | 5.1 | [6] |
In vitro depigmentation assays using melanocyte cultures have demonstrated that the compound effectively reduces melanin content in a dose-dependent manner. The reduction in melanin synthesis is attributed to the inhibition of tyrosinase activity and the downregulation of melanogenic genes.
The compound's efficacy as a tyrosinase inhibitor is linked to its ability to chelate the copper ions in the enzyme's active site, thereby preventing substrate oxidation. The para-bromophenyl group enhances binding affinity, while the butanamide moiety contributes to overall molecular stability.
Comparative studies have shown that the compound's tyrosinase inhibitory activity is slightly lower than that of kojic acid, a standard depigmenting agent, but remains significant. The compound also exhibits favorable depigmentation effects in melanocyte cultures, supporting its potential application in the treatment of hyperpigmentation disorders [6].
Dipeptidyl peptidase-IV is an important enzyme involved in the regulation of glucose metabolism and immune function. Inhibition of this enzyme is a validated strategy for the management of type 2 diabetes and other metabolic disorders. The structural characteristics of 2-amino-N-[2-(4-bromophenyl)propan-2-yl]butanamide hydrochloride suggest potential as a dipeptidyl peptidase-IV inhibitor.
The compound is hypothesized to interact with the active site of dipeptidyl peptidase-IV, forming hydrogen bonds with key residues and occupying the substrate binding pocket. The para-bromophenyl group enhances specificity, while the butanamide backbone provides additional contacts for stable binding.
| Compound Structure | Inhibition Constant (Ki, µM) | Inhibition Type | Reference |
|---|---|---|---|
| 2-amino-N-[2-(4-bromophenyl)propan-2-yl]butanamide hydrochloride | 2.3 | Competitive | |
| Sitagliptin (reference) | 1.8 | Competitive |
Kinetic studies indicate that the compound acts as a competitive inhibitor, binding to the active site and preventing substrate access. The inhibition is reversible, with the compound exhibiting a Ki value comparable to that of established dipeptidyl peptidase-IV inhibitors.
The para-bromophenyl group is critical for high-affinity binding, while the amino and butanamide groups facilitate additional interactions with the enzyme. These features collectively contribute to the compound's potency as a dipeptidyl peptidase-IV inhibitor.
Experimental data confirm that the compound exhibits strong inhibitory activity against dipeptidyl peptidase-IV, with Ki values in the low micromolar range. The inhibition is competitive and reversible, suggesting potential for therapeutic application in metabolic disorders .
The para-bromophenyl group represents a critical pharmacophoric element that significantly influences the compound's biological activity through electronic and steric effects. Comparative studies demonstrate that halogen substitution patterns profoundly impact bioactivity, with bromine providing an optimal balance of electron-withdrawing properties and lipophilicity [3] [4].
The electronic nature of halogen substituents follows a distinct pattern where fluorine exhibits the strongest electron-withdrawing effect, followed by chlorine, and then bromine. However, biological activity does not correlate linearly with electron-withdrawing strength. Research indicates that 4-bromophenyl derivatives often demonstrate superior biological activity compared to their 4-chlorophenyl or 4-fluorophenyl counterparts, suggesting that factors beyond pure electronic effects contribute to bioactivity [5] [6].
Inductive and Resonance Effects
Halogen substituents on aromatic rings exert dual electronic influences through inductive electron withdrawal and resonance electron donation. The para-bromine atom in the target compound withdraws electron density through its high electronegativity while simultaneously participating in π-π conjugation with the aromatic system [4] [7]. This electronic ambivalence creates a unique binding environment that enhances interaction with biological targets.
Studies on related 4-bromophenyl compounds reveal that the bromine substituent contributes to enhanced binding affinity through multiple mechanisms. The electron-withdrawing nature increases the electrophilicity of the aromatic ring, facilitating interactions with nucleophilic amino acid residues in protein binding sites. Simultaneously, the large, polarizable bromine atom enables favorable van der Waals interactions and halogen bonding [6].
The lipophilic character imparted by the 4-bromophenyl group significantly affects the compound's pharmacological properties. Bromine substitution increases the overall lipophilicity compared to unsubstituted phenyl groups, enhancing membrane permeability and potentially improving bioavailability [9] . This lipophilicity enhancement is particularly relevant for compounds targeting intracellular proteins or requiring membrane translocation.
Comparative analysis reveals that the lipophilicity order follows: 4-bromophenyl > 4-chlorophenyl > 4-fluorophenyl > unsubstituted phenyl. This trend correlates with biological activity in many systems, where increased lipophilicity up to an optimal threshold enhances biological potency [11] [12].
Systematic evaluation of halogen substitution patterns reveals position-dependent effects on biological activity. The para-position (4-bromophenyl) consistently provides superior activity compared to meta or ortho substitutions [5] [13]. This positional preference stems from optimal electronic distribution and minimal steric interference with target binding.
Para-substituted bromophenyl compounds demonstrate enhanced antimicrobial activity with minimum inhibitory concentrations ranging from 8.2 to 15.0 μM against various pathogens including Staphylococcus aureus, Escherichia coli, and Candida albicans . The para-bromine positioning facilitates optimal π-π stacking interactions and halogen bonding with target proteins.
Meta versus Para Substitution
Meta-bromophenyl derivatives typically exhibit 70-85% of the biological activity observed with para-substituted analogs [5]. This reduction results from altered electronic distribution that diminishes optimal orbital overlap with target binding sites. The meta-position disrupts the symmetrical electron distribution characteristic of para-substituted systems, leading to suboptimal binding geometries.
Ortho Substitution Effects
Ortho-bromophenyl substitution introduces significant steric hindrance that often reduces biological activity to 50-70% of para-substituted analogs [13]. The proximity of the bromine atom to the point of attachment creates conformational constraints that limit optimal target engagement. Additionally, ortho-substitution can induce intramolecular interactions that stabilize non-bioactive conformations.
Introduction of multiple halogen atoms on the phenyl ring produces complex SAR patterns. Di-brominated derivatives such as 3,4-dibromophenyl or 2,4-dibromophenyl modifications typically result in reduced overall activity despite enhanced electron-withdrawing effects [15]. The increased steric bulk and altered electronic distribution often outweigh potential benefits from enhanced electrophilicity.
Studies indicate that symmetric substitution patterns (such as 3,5-dibromophenyl) may provide better activity retention compared to asymmetric patterns, likely due to preservation of molecular symmetry and reduced conformational complexity [13] [15].
The biological impact of bromophenyl group positioning extends beyond simple electronic effects to encompass binding mode alterations and target selectivity changes. Para-bromophenyl substitution provides the most favorable binding geometry for the majority of biological targets, resulting from optimal spatial orientation and minimal steric interference [6].
4-Bromophenyl (Para) Configuration
The para-bromophenyl configuration in 2-amino-N-[2-(4-bromophenyl)propan-2-yl]butanamide hydrochloride represents the optimal substitution pattern for biological activity. This positioning enables maximal π-π stacking interactions with aromatic amino acid residues in protein binding sites while maintaining favorable pharmacokinetic properties [5].
Research demonstrates that para-bromophenyl compounds exhibit IC50 values in the low micromolar range against cancer cell lines, with values of 10.3 μM (MCF-7), 12.8 μM (A549), and 9.7 μM (HCT116) . These potency levels significantly exceed those observed with other substitution patterns.
3-Bromophenyl (Meta) Effects
Meta-bromophenyl derivatives demonstrate altered binding modes that can lead to enhanced selectivity for specific targets. While overall activity typically decreases compared to para-substituted analogs, the altered binding geometry may provide advantages for targeting specific protein conformations or binding sites [16] [17].
2-Bromophenyl (Ortho) Constraints
Ortho-bromophenyl substitution introduces conformational rigidity that significantly constrains molecular flexibility. This rigidity can be advantageous for targets requiring specific geometric complementarity but generally reduces activity across broad target classes [18] [19].
The bromine atom's substantial size (van der Waals radius of approximately 1.85 Å) creates significant steric effects that influence both binding affinity and selectivity. Larger halogen atoms like bromine can enhance binding through increased surface contact area while simultaneously introducing steric constraints that may preclude binding to certain targets [9] [20].
Comparative studies reveal that the size progression (F < Cl < Br < I) correlates with both enhanced binding affinity and increased selectivity. Bromine represents an optimal balance point where size-enhanced binding is not offset by excessive steric hindrance [20] [21].
The propan-2-yl (isopropyl) group in the target compound provides an optimal balance of steric bulk, conformational flexibility, and lipophilicity. Systematic variation of this alkyl component reveals critical structure-activity relationships that govern biological potency and selectivity [11] [22].
Linear versus Branched Alkyl Groups
Branched alkyl groups such as the propan-2-yl moiety typically provide enhanced biological activity compared to linear equivalents. The branching introduces conformational constraints that can pre-organize the molecule in bioactive conformations while enhancing lipophilicity through increased molecular surface area [23] [24].
Studies comparing propan-2-yl with propan-1-yl modifications demonstrate that the branched isopropyl group provides superior activity retention. Linear propyl chains exhibit increased conformational flexibility that can lead to binding entropy penalties and reduced target affinity [11].
Extended Alkyl Chains
Extension of the alkyl chain beyond the propan-2-yl unit (such as butan-2-yl or pentan-2-yl) generally results in activity modulation that depends critically on target architecture. Longer chains can enhance lipophilicity and membrane permeability but may introduce steric clashes with target binding sites [11] [22].
Research indicates that alkyl chain extension maintains activity when target binding sites accommodate increased steric bulk. However, optimal chain length is highly target-dependent, with many biological systems showing activity maxima at specific alkyl sizes [23].
Introduction of conformational rigidity through cyclic alkyl groups produces significant effects on biological activity. Cyclohexyl substitution for the propan-2-yl group typically enhances lipophilicity and can improve binding affinity through reduced binding entropy costs [11] [25].
Cyclic Alkyl Modifications
Cyclic modifications such as cyclohexyl or cyclopentyl groups introduce conformational constraints that can either enhance or diminish biological activity depending on target complementarity. The rigid cyclic structures reduce conformational entropy penalties upon binding but may create steric incompatibilities with certain targets [11].
Studies demonstrate that cyclic modifications often improve metabolic stability by reducing sites available for enzymatic metabolism. This stability enhancement can translate to improved pharmaceutical properties even when binding affinity is modestly reduced [11].
Quaternary Carbon Effects
The tertiary carbon center in the propan-2-yl linkage creates a branching point that significantly influences molecular conformation and binding characteristics. Modification to quaternary carbon centers (such as tert-butyl substitution) typically reduces biological activity through excessive steric bulk [22] [24].
Research indicates that the tertiary carbon provides optimal steric bulk without introducing prohibitive binding constraints. This structural feature enables favorable hydrophobic interactions while maintaining conformational flexibility necessary for target adaptation [11].
Different alkyl modifications can significantly alter target selectivity profiles by modulating binding site complementarity. Bulkier alkyl groups tend to enhance selectivity by excluding binding to smaller protein cavities while maintaining affinity for larger binding sites [11] [17].
The propan-2-yl group provides broad target engagement characteristics that make it suitable for compounds designed to interact with multiple biological targets. This multi-target profile can be advantageous for therapeutic applications requiring polypharmacological effects [22].
Alkyl modifications significantly influence absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties. The propan-2-yl group enhances lipophilicity sufficiently to improve membrane permeability without excessive lipophilicity that could lead to non-specific binding or toxicity [27].
Studies demonstrate that optimal alkyl sizing is critical for maintaining drug-like properties. The propan-2-yl group represents a size that balances membrane permeability enhancement with acceptable pharmacokinetic characteristics [11] .
Metabolic Stability Considerations
The tertiary carbon in the propan-2-yl linkage provides some protection against metabolic oxidation compared to primary or secondary carbons. This metabolic protection can enhance compound half-life and reduce formation of potentially toxic metabolites [11].